Welcome to the BenchChem Online Store!
molecular formula C12H14O2 B8472167 7-Hydroxy-3,3-dimethyl-3,4-dihydronaphthalen-1(2H)-one

7-Hydroxy-3,3-dimethyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B8472167
M. Wt: 190.24 g/mol
InChI Key: JMDHGKGBARLZMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07745484B2

Procedure details

7-Methoxy-3,3-dimethyl-3,4-dihydronaphthalen-1(2H)-one (2.25 g, 11.0 mmol)was dissolved in 30 ml CH2Cl2 and cooled to −78° C. Boron tribromide (25.000 ml, 25.0 mmol) was added and the reaction was stirred for 6 h. The temperature was elevated to 0° C. during this time. The mixture was pored into ice and extracted 3×EtOAc (300 ml each). The combined organic extracts were dried over MgSO4 and evaporated. Glass col. Chrom. gave 7-hydroxy-3,3-dimethyl-3,4-dihydronaphthalen-1(2H)-one as a yellow solid. MS m/z: 191.1 (M+1).
Name
7-Methoxy-3,3-dimethyl-3,4-dihydronaphthalen-1(2H)-one
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][C:8]([CH3:15])([CH3:14])[CH2:9][C:10]2=[O:13])=[CH:5][CH:4]=1.B(Br)(Br)Br>C(Cl)Cl>[OH:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][C:8]([CH3:15])([CH3:14])[CH2:9][C:10]2=[O:13])=[CH:5][CH:4]=1

Inputs

Step One
Name
7-Methoxy-3,3-dimethyl-3,4-dihydronaphthalen-1(2H)-one
Quantity
2.25 g
Type
reactant
Smiles
COC1=CC=C2CC(CC(C2=C1)=O)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was elevated to 0° C. during this time
EXTRACTION
Type
EXTRACTION
Details
extracted 3×EtOAc (300 ml each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
OC1=CC=C2CC(CC(C2=C1)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.